molecular formula C12H7BrN2O3 B15281366 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one

4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one

Cat. No.: B15281366
M. Wt: 307.10 g/mol
InChI Key: CFTDZDDAHCKBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the family of benzoindoles This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to the benzoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzoindole precursor, followed by bromination and methylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides or hydroxyl derivatives.

    Substitution: Various substituted benzoindole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for further functionalization. Additionally, the combination of nitro and methyl groups contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H7BrN2O3

Molecular Weight

307.10 g/mol

IUPAC Name

4-bromo-1-methyl-6-nitrobenzo[cd]indol-2-one

InChI

InChI=1S/C12H7BrN2O3/c1-14-10-3-2-9(15(17)18)7-4-6(13)5-8(11(7)10)12(14)16/h2-5H,1H3

InChI Key

CFTDZDDAHCKBGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=CC(=CC3=C(C=C2)[N+](=O)[O-])Br)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.